molecular formula C9H9F3O2S B2452913 4-Trifluoromethylbenzylmethylsulfone CAS No. 40289-23-4

4-Trifluoromethylbenzylmethylsulfone

Cat. No. B2452913
CAS RN: 40289-23-4
M. Wt: 238.22
InChI Key: KCCSFWPCOOIRPQ-UHFFFAOYSA-N
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Description

4-Trifluoromethylbenzylmethylsulfone is a chemical compound with the molecular formula C9H9F3O2S and a molecular weight of 238.23 . It is also known by its IUPAC name, methyl 4-(trifluoromethyl)benzyl sulfone .


Molecular Structure Analysis

The molecular structure of 4-Trifluoromethylbenzylmethylsulfone is represented by the InChI code 1S/C9H9F3O2S/c1-15(13,14)6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3 . This indicates that the molecule consists of a benzyl group substituted with a trifluoromethyl group and a sulfone group.


Physical And Chemical Properties Analysis

4-Trifluoromethylbenzylmethylsulfone has a molecular weight of 238.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Catalyst in Organic Synthesis

4-Trifluoromethylbenzylmethylsulfone has been explored in the realm of organic synthesis, particularly in the context of catalysis. An example is the use of scandium trifluoromethanesulfonate, a related compound, as an extremely active Lewis acid catalyst in acylation reactions, proving effective for both primary and sterically-hindered secondary or tertiary alcohols. This catalyst has been particularly noted for its utility in selective macrolactonization of omega-hydroxy carboxylic acids, showcasing its potential in complex organic synthesis processes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

2. Role in Friedel-Crafts Alkylation

The trifluoromethanesulfonic acid derivative has also been employed in Friedel-Crafts alkylation reactions. For instance, trifluoromethanesulfonic acid catalyzed the alkylation of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, facilitating the synthesis of di- or triarylmethanes in high yields. This highlights the compound's utility in synthesizing complex organic molecules, including natural products like tatarinoid C (Wilsdorf, Leichnitz, & Reissig, 2013).

3. Use in Asymmetric Michael Addition Reactions

In another application, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, a related compound, has been used as an efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalyst has enabled the synthesis of syn-selective adducts with exceptional yields and high diastereoselectivities, demonstrating its effectiveness in facilitating stereoselective organic reactions (Wang, Yu, Liu, & Peng, 2009).

properties

IUPAC Name

1-(methylsulfonylmethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSFWPCOOIRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960720
Record name 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethylbenzylmethylsulfone

CAS RN

40289-23-4
Record name 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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